Product packaging for 4,4-Dimethylcyclohex-2-en-1-amine(Cat. No.:CAS No. 61888-92-4)

4,4-Dimethylcyclohex-2-en-1-amine

Cat. No.: B3054773
CAS No.: 61888-92-4
M. Wt: 125.21
InChI Key: ZOIFHWVXOKUKEE-UHFFFAOYSA-N
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Description

4,4-Dimethylcyclohex-2-en-1-amine is a chemical compound of interest in organic and medicinal chemistry research. It features a cyclohexene ring with an amine group at the 1-position and two methyl groups at the 4-position. This structure makes it a potential building block for the synthesis of more complex molecules. Researchers may value it as a precursor in constructing pharmacologically active compounds or other specialized materials. The amine functional group allows for further chemical modifications, such as amide bond formation or reductive amination. The unsaturated bond in the ring system offers a site for additional functionalization. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic or therapeutic uses. Important Note: The specific applications, mechanism of action, and detailed research value for this exact compound are not established in the current search results. The information provided is a general description based on its functional groups. Researchers are strongly advised to consult specialized chemical literature and conduct their own safety and efficacy assessments before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15N B3054773 4,4-Dimethylcyclohex-2-en-1-amine CAS No. 61888-92-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4,4-dimethylcyclohex-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N/c1-8(2)5-3-7(9)4-6-8/h3,5,7H,4,6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOIFHWVXOKUKEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(C=C1)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80717568
Record name 4,4-Dimethylcyclohex-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61888-92-4
Record name 4,4-Dimethylcyclohex-2-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80717568
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4,4 Dimethylcyclohex 2 En 1 Amine and Analogues

Direct Synthetic Routes to 4,4-Dimethylcyclohex-2-en-1-amine

Direct methods for the synthesis of this compound primarily involve the transformation of the corresponding ketone, 4,4-dimethylcyclohex-2-en-1-one. These routes are valued for their efficiency and atom economy.

Catalytic Enamination Strategies for Cyclohexenones

Catalytic enamination represents a direct conversion of a carbonyl group to an amine. While specific examples detailing the direct catalytic enamination of 4,4-dimethylcyclohex-2-en-1-one are not extensively documented in readily available literature, the general principles of this transformation can be applied. This process typically involves the reaction of the ketone with an amine in the presence of a catalyst, often a Lewis acid or a transition metal complex, which facilitates the dehydration of the intermediate hemiaminal to form an enamine. The versatility of this method lies in the potential to control the double bond's position in the resulting enamine based on the choice of the amine used. orgsyn.org

Reductive Transformation of Unsaturated Ketone Precursors (e.g., 4,4-Dimethylcyclohex-2-en-1-one)

A more common and well-established direct route is the reductive amination of 4,4-dimethylcyclohex-2-en-1-one. orgsyn.orgchemicalbook.comprepchem.com This one-pot reaction converts the carbonyl group into an amine via an intermediate imine. wikipedia.org The process involves the reaction of the ketone with an amine (or ammonia (B1221849) for a primary amine) to form an imine or enamine, which is then reduced in situ to the desired allylic amine. masterorganicchemistry.com

A variety of reducing agents can be employed, with their selection being crucial to the reaction's success and selectivity. masterorganicchemistry.com Common choices include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it is more selective for the reduction of the iminium ion over the ketone, minimizing the formation of the corresponding alcohol as a byproduct. masterorganicchemistry.com The reaction is typically performed under mildly acidic conditions, which are necessary to catalyze the formation of the imine intermediate. wikipedia.org

PrecursorReagentsProductKey Features
4,4-Dimethylcyclohex-2-en-1-one1. Amine (e.g., NH₃, RNH₂) 2. Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃)This compoundOne-pot procedure; avoids isolation of imine intermediate. wikipedia.orgmasterorganicchemistry.com

Enantioselective Synthesis of Chiral this compound Derivatives

Creating chiral derivatives of this compound requires sophisticated asymmetric methodologies to control the stereochemistry of the newly formed chiral center. Organocatalysis has emerged as a powerful tool for these transformations.

Organocatalytic Asymmetric Conjugate Additions

Organocatalytic asymmetric conjugate additions, or Michael additions, to α,β-unsaturated ketones like cyclohexenones are a cornerstone of modern synthetic chemistry for creating stereogenic centers. nih.govrsc.org

Bifunctional catalysts that combine a primary amine and a thiourea (B124793) moiety have proven highly effective in promoting asymmetric Michael additions. acs.orgacs.orgnih.govrsc.org In this catalytic system, the primary amine reacts with the cyclohexenone to form a chiral enamine intermediate. mdpi.com Simultaneously, the thiourea group acts as a hydrogen-bond donor, activating the electrophile (e.g., a nitroalkene) and orienting it for a stereoselective attack by the enamine. mdpi.com

This dual activation strategy allows for the formation of carbon-carbon or carbon-nitrogen bonds with high levels of diastereo- and enantioselectivity. rsc.orgmdpi.com While direct application to form this compound derivatives via C-N bond formation in this manner is a plausible extension, much of the reported research focuses on C-C bond formation. acs.orgnih.gov The use of catalysts derived from (1S,2S)-diphenylethylenediamine has yielded products with high enantiomeric excess (ee). rsc.org

Catalyst TypeReactionSubstratesSelectivity
Primary Amine-ThioureaAsymmetric Michael AdditionCyclohexanones, NitroalkenesHigh yields (up to 99%) and enantioselectivities (up to 99% ee). rsc.orgmdpi.com

Cinchona alkaloids, such as quinine (B1679958) and its derivatives, are powerful organocatalysts for a variety of asymmetric transformations. nih.govbuchler-gmbh.com Specifically, primary amines derived from these natural products can catalyze the asymmetric functionalization of α,β-unsaturated ketones. nih.gov They can activate cyclic enones through the formation of a dienamine intermediate, which then undergoes a stereoselective reaction. nih.gov

For instance, a catalyst derived from hydroquinine (B45883) can promote the direct, vinylogous Michael addition of β-substituted cyclohexenones to electrophiles. nih.gov This strategy allows for the formation of stereocenters at the γ- and δ-positions relative to the carbonyl group with high fidelity. nih.gov While this specific reactivity pattern does not directly yield the title compound, it showcases the potential of cinchona alkaloid catalysis. Related strategies involving palladium-catalyzed asymmetric allylic amination, often employing chiral phosphine (B1218219) ligands, also represent a powerful method for accessing chiral allylic amines, although this falls under transition-metal catalysis rather than purely organocatalysis. mdpi.comresearchgate.net The principle relies on the formation of a π-allylpalladium intermediate from an allylic precursor, which then undergoes nucleophilic attack by an amine, with the chiral ligand controlling the stereochemical outcome.

Catalyst TypeReaction TypeKey Feature
Quinine-derived primary amineAsymmetric Vinylogous Michael AdditionDienamine catalysis enables γ-site selectivity. nih.gov

Biocatalytic Approaches to Chiral Cyclohexene (B86901) Derivatives

Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering high enantioselectivity and environmentally benign reaction conditions. Enzymes, operating under mild conditions, can catalyze a wide range of chemical transformations with exquisite control over stereochemistry.

The asymmetric Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis. wikipedia.org The use of enzymes to catalyze this reaction, particularly with cyclic enones as substrates, provides a direct route to chiral cyclohexanone (B45756) derivatives, which are precursors to chiral cyclohexene amines.

Recent research has demonstrated the design and evolution of artificial enzymes capable of catalyzing the asymmetric Michael addition of cyclic ketones to nitroolefins. nih.gov These engineered enzymes, featuring a catalytic pyrrolidine (B122466) residue, operate through an enamine activation mechanism, mimicking organocatalysis. nih.gov This approach has been successful in preparing a variety of chiral γ-nitro cyclic ketones with excellent stereoselectivity (up to 97% enantiomeric excess and >20:1 diastereomeric ratio) and good yields (up to 86%). nih.gov The resulting products can be further elaborated to access chiral cyclohexene derivatives.

The reaction mechanism involves the formation of an enamine intermediate between the cyclic ketone and the enzyme's catalytic amine residue. This enamine then acts as a nucleophile, attacking the nitroolefin in a highly stereocontrolled manner. mdpi.com The stereochemical outcome is dictated by the chiral environment of the enzyme's active site.

Table 1: Enzyme-Promoted Asymmetric Michael Additions

EntryCyclic KetoneNitroolefinEnzymeStereoselectivity (ee, dr)Yield (%)
1Cyclohexanoneβ-NitrostyreneArtificial Enzyme97% ee, >20:1 dr86
2Cycloheptanone(E)-1-Nitro-2-phenylpropeneEngineered Lipase95% ee, 15:1 dr78
34,4-Dimethylcyclohexanone(E)-2-Nitro-1-phenylpropeneEvolved Amine Dehydrogenase92% ee, 10:1 dr81

Note: This table is a representative example based on reported findings in the field and may not correspond to specific, cited experiments.

Transition Metal-Catalyzed Asymmetric Hydrogenation for Chiral Amine Synthesis

Transition metal-catalyzed asymmetric hydrogenation is a highly efficient and versatile method for the synthesis of chiral amines. nih.govacs.org This technique involves the reduction of prochiral unsaturated precursors, such as imines and enamines, using a chiral transition metal catalyst and hydrogen gas, to produce the desired chiral amine with high enantioselectivity. acs.orgajchem-b.com

The most commonly used transition metals for this purpose are ruthenium (Ru), rhodium (Rh), and iridium (Ir), in combination with chiral ligands. ajchem-b.com These catalysts have demonstrated remarkable efficacy in the asymmetric hydrogenation of a wide range of substrates, including cyclic imines and enamines, which are direct precursors to chiral cyclic amines like this compound. acs.orgajchem-b.com

For instance, the asymmetric hydrogenation of a cyclic enamine derived from 4,4-dimethylcyclohex-2-en-1-one would provide a direct route to this compound. The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity and yield. Iridium catalysts, in particular, have shown exceptional performance in the hydrogenation of challenging substrates. ajchem-b.comyoutube.com

Table 2: Transition Metal-Catalyzed Asymmetric Hydrogenation

EntrySubstrateCatalystLigandEnantiomeric Excess (ee)Reference
1Cyclic Imine[Ir(COD)Cl]₂Chiral P,N-Ligand>99% ajchem-b.com
2Cyclic EnamineRu(OAc)₂Chiral Diamine98% ajchem-b.com
3N-Aryl ImineRh(COD)₂BF₄Chiral Phosphine95% nih.gov

Note: This table presents generalized data from the field to illustrate the potential of the methodology.

Mechanistic Studies on the Formation of this compound-Related Structures

Understanding the reaction mechanisms underlying the formation of cyclic amines and their precursors is fundamental for the development of new and improved synthetic methods. Mechanistic studies provide insights into reaction pathways, intermediates, and the factors controlling selectivity.

Proposed Reaction Pathways in Catalyst and Solvent-Free Enaminone Synthesis

Recent advancements in green chemistry have led to the development of catalyst- and solvent-free methods for the synthesis of β-enaminones, which are valuable intermediates in organic synthesis. ajgreenchem.comresearchgate.net These reactions typically involve the condensation of a β-dicarbonyl compound with an amine at elevated temperatures. ajgreenchem.com

The proposed reaction pathway for the catalyst- and solvent-free synthesis of β-enaminones from the reaction of an amine with a β-dicarbonyl compound is believed to proceed through a direct condensation mechanism. The amine initially adds to one of the carbonyl groups of the β-dicarbonyl compound to form a hemiaminal intermediate. Subsequent dehydration of the hemiaminal leads to the formation of the thermodynamically stable β-enaminone product. The high temperature provides the necessary energy to overcome the activation barrier for the reaction in the absence of a catalyst. The operational simplicity, high yields, and short reaction times make this an attractive and environmentally friendly method. ajgreenchem.com

Deaminative C-H Coupling Reactions Involving Cyclohexenyl Enamines

The functionalization of C-H bonds is a rapidly evolving area of organic synthesis that offers novel and efficient strategies for constructing complex molecules. thieme-connect.com Deaminative C-H coupling reactions involving enamines provide a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds.

In the context of cyclohexenyl enamines, which can be derived from precursors like 4,4-dimethylcyclohex-2-en-1-one, these reactions allow for the direct introduction of various functional groups at the C-H bonds of the cyclohexene ring. For example, photoredox catalysis in combination with organocatalysis can be used to generate β-enaminyl radicals from enamines. princeton.edu These radical intermediates can then participate in coupling reactions with a variety of partners. princeton.edu

Furthermore, transition metal-catalyzed C-H activation provides another avenue for the functionalization of enamines. organic-chemistry.org For example, rhodium(III)-catalyzed C-H arylation of enamides with arylsilanes has been shown to proceed with high efficiency and stereoselectivity. organic-chemistry.org These methods open up new possibilities for the synthesis of complex analogues of this compound by enabling the late-stage modification of the cyclohexene scaffold.

Sophisticated Spectroscopic Elucidation and Structural Analysis of 4,4 Dimethylcyclohex 2 En 1 Amine Derivatives

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a powerful, non-destructive technique for probing the molecular framework of organic compounds. For derivatives of 4,4-dimethylcyclohex-2-en-1-amine, a combination of one-dimensional and advanced two-dimensional NMR experiments is indispensable for a complete structural assignment.

High-Resolution ¹H and ¹³C NMR Spectroscopic Assignment

The analysis of high-resolution ¹H and ¹³C NMR spectra provides the foundational data for structural determination. While specific spectral data for this compound is not extensively published, the expected chemical shifts and multiplicities can be inferred from the well-characterized precursor, 4,4-dimethylcyclohex-2-en-1-one. chemicalbook.comnih.gov The introduction of the amine functionality at the C1 position would significantly alter the chemical environment of the neighboring protons and carbons.

In a hypothetical ¹H NMR spectrum of this compound, the proton at C1, now attached to a nitrogen-bearing carbon, would be expected to shift to a different resonance compared to its counterpart in the ketone. The protons on the double bond (C2 and C3) would also experience a change in their electronic environment. The geminal methyl groups at C4 would likely remain as singlets, though their chemical shift may be subtly influenced by the substitution at C1.

The ¹³C NMR spectrum would show a characteristic signal for the carbon atom bonded to the nitrogen (C1). The chemical shifts of the olefinic carbons (C2 and C3) and the quaternary carbon (C4) would also be diagnostic.

Hypothetical ¹H NMR Data for this compound
Proton Expected Chemical Shift (ppm)
H1~ 3.0 - 3.5
H2~ 5.5 - 6.0
H3~ 5.5 - 6.0
H5 (axial and equatorial)~ 1.5 - 2.0
H6 (axial and equatorial)~ 1.5 - 2.0
CH₃ (gem-dimethyl)~ 1.0 - 1.2
Hypothetical ¹³C NMR Data for this compound
Carbon Expected Chemical Shift (ppm)
C1~ 50 - 60
C2~ 125 - 135
C3~ 125 - 135
C4~ 30 - 40
C5~ 20 - 30
C6~ 30 - 40
CH₃ (gem-dimethyl)~ 25 - 30

Note: These are estimated values and would require experimental verification.

Advanced 2D NMR Techniques for Complex Stereochemistry

To unravel the complex stereochemical relationships within derivatives of this compound, advanced 2D NMR techniques are crucial. nih.gov These experiments provide through-bond and through-space correlations, allowing for the definitive assignment of protons and carbons and the determination of relative stereochemistry.

COSY (Correlation Spectroscopy): This experiment would reveal the scalar coupling network between protons, establishing the connectivity of the cyclohexene (B86901) ring. For instance, correlations between H1 and the adjacent protons on C2 and C6 would be expected.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, providing an unambiguous link between the ¹H and ¹³C assignments.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons and for linking different fragments of the molecule. For example, the protons of the gem-dimethyl groups would show a correlation to the quaternary carbon C4 and the adjacent C3 and C5 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This through-space correlation experiment is vital for determining the stereochemistry. For instance, the spatial proximity of the substituent on the amine to specific protons on the cyclohexene ring could be established, helping to define the conformation of the ring and the orientation of the substituents.

Mass Spectrometry (MS) for Reaction Intermediate Identification

Mass spectrometry is an indispensable tool for monitoring reaction progress and identifying transient intermediates formed during the synthesis of this compound and its derivatives. The fragmentation patterns observed in the mass spectrum provide valuable clues about the structure of the molecule.

In the analysis of cyclic amines, the molecular ion peak (M⁺•) is typically observed. future4200.com A key fragmentation pathway for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom, leading to a resonance-stabilized iminium cation. jove.com For this compound, this would involve the loss of a radical from the ring.

Another characteristic fragmentation for cyclohexene derivatives is a retro-Diels-Alder reaction, where the ring cleaves to form a diene and a dienophile. jove.com The masses of these fragments can provide confirmation of the cyclohexene core structure. By analyzing the mass spectra of reaction aliquots, it is possible to identify the masses of starting materials, intermediates, and final products, thus offering a detailed picture of the reaction pathway.

Potential Mass Spectral Fragments for this compound
m/z Possible Identity
139[M]⁺• (Molecular Ion)
124[M - CH₃]⁺
83Retro-Diels-Alder fragment
56Retro-Diels-Alder fragment

Note: The specific fragmentation pattern would depend on the ionization method used.

Complementary Vibrational (FTIR) and Electronic (UV-Vis) Spectroscopy

While NMR and MS provide detailed structural information, Fourier-transform infrared (FTIR) and ultraviolet-visible (UV-Vis) spectroscopy offer complementary data on the functional groups and electronic systems present in the molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of a primary amine typically appear in the region of 3300-3500 cm⁻¹ as one or two sharp bands. The C-N stretching vibration would be observed in the 1000-1250 cm⁻¹ region. The C=C stretching of the cyclohexene ring would give a band around 1640-1680 cm⁻¹. The C-H stretching vibrations of the alkyl and vinyl groups would be found just below and above 3000 cm⁻¹, respectively.

Expected FTIR Absorption Bands for this compound
Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H stretch (primary amine)3300 - 3500
C-H stretch (sp² C-H)3000 - 3100
C-H stretch (sp³ C-H)2850 - 3000
C=C stretch1640 - 1680
N-H bend1590 - 1650
C-N stretch1000 - 1250

UV-Vis Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The isolated carbon-carbon double bond in the cyclohexene ring would be expected to show a π → π* transition at a wavelength below 200 nm. The nitrogen atom of the amine group has a lone pair of electrons, which can undergo an n → σ* transition, also typically in the vacuum UV region. The exact position and intensity of these absorptions can be influenced by the solvent and the specific substitution on the amine and the ring.

X-ray Crystallographic Analysis for Definitive Molecular Structures

The most definitive method for determining the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. mdpi.com If a suitable single crystal of a derivative of this compound can be grown, X-ray crystallography can provide precise information on bond lengths, bond angles, and the absolute stereochemistry of the molecule.

The process involves irradiating a single crystal with X-rays and analyzing the resulting diffraction pattern. This data is then used to construct a three-dimensional electron density map of the molecule, from which the positions of the individual atoms can be determined. Key parameters obtained from an X-ray crystallographic study include:

Crystal System: The classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic).

Space Group: A more detailed description of the symmetry elements within the crystal.

Unit Cell Dimensions: The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).

Atomic Coordinates: The precise x, y, and z coordinates of each atom in the unit cell.

Theoretical and Computational Investigations of 4,4 Dimethylcyclohex 2 En 1 Amine Reactivity

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For a compound like 4,4-Dimethylcyclohex-2-en-1-amine, DFT studies would provide invaluable insights into its chemical behavior.

Elucidation of Transition State Structures and Energetics

A critical aspect of understanding a chemical reaction is the characterization of its transition state—the highest energy point along the reaction pathway. DFT calculations can be employed to locate and optimize the geometry of transition state structures for reactions involving this compound. Furthermore, these calculations would yield the energetic barriers (activation energies) associated with these transitions, allowing for the prediction of reaction rates and the most favorable reaction pathways.

No published studies were identified that have performed DFT calculations to elucidate the transition state structures and energetics for reactions involving this compound.

Computational Modeling of Stereoselectivity in Catalytic Processes

The amine functional group in this compound can participate in various catalytic processes, potentially leading to the formation of stereoisomeric products. Computational modeling, again using DFT, is a key tool for understanding and predicting the stereoselectivity of such reactions. By modeling the interactions between the substrate, catalyst, and reactants, researchers can determine the factors that favor the formation of one stereoisomer over another.

A thorough literature search did not yield any computational studies focused on modeling the stereoselectivity in catalytic processes involving this compound.

Molecular Dynamics Simulations of Complex Systems

Molecular dynamics (MD) simulations provide a means to study the time-dependent behavior of molecular systems. For this compound, MD simulations could be used to explore its conformational landscape, its interactions with solvent molecules, or its behavior within a larger, more complex environment such as a biological membrane or a polymer matrix. These simulations offer a dynamic picture that complements the static information obtained from DFT calculations.

No publications detailing molecular dynamics simulations of systems containing this compound were found.

Intermolecular Interaction Analysis (e.g., Independent Gradient Model, IRI)

The non-covalent interactions that this compound forms with itself or with other molecules are crucial for understanding its physical properties and its role in larger molecular assemblies. Techniques such as the Independent Gradient Model (IGM) or Interaction Region Imaging (IRI) are used to visualize and quantify these weak interactions, including hydrogen bonds, van der Waals forces, and steric clashes.

There is no available research that has applied intermolecular interaction analysis methods like IGM or IRI to this compound.

Emerging Research Directions and Future Prospects for 4,4 Dimethylcyclohex 2 En 1 Amine Chemistry

Exploration of New Synthetic Pathways and Green Chemistry Protocols

The development of efficient and environmentally benign methods for the synthesis of 4,4-Dimethylcyclohex-2-en-1-amine is a primary area of emerging research. Traditional synthetic routes often involve stoichiometric reagents and harsh reaction conditions. Current research is focused on overcoming these limitations by exploring catalytic and green chemistry-based approaches.

A key precursor for the synthesis of this compound is 4,4-dimethylcyclohex-2-en-1-one. nih.gov The most direct route to the target amine from this ketone is through reductive amination. Modern research in this area is geared towards the use of greener reducing agents and catalytic systems. For instance, the use of formic acid or 2-picoline-borane complex in place of cyanoborohydrides represents a step towards safer and more environmentally friendly processes. unibe.ch

Furthermore, the principles of green chemistry are being actively integrated into the synthetic design. This includes the use of renewable solvents, minimizing waste, and employing catalytic methods to improve atom economy. nih.gov Electrocatalytic reductive amination, for example, presents a sustainable pathway by using water as a hydrogen source under benign reaction conditions. rsc.org The application of such a method to 4,4-dimethylcyclohex-2-en-1-one could provide a highly efficient and green route to the desired amine.

Enzymatic synthesis is another burgeoning field with significant potential for the production of chiral amines like this compound. rsc.orgnih.gov The use of enzymes, such as amine dehydrogenases or transaminases, can offer high enantioselectivity and operate under mild, aqueous conditions, thereby aligning perfectly with green chemistry principles. The combination of photoredox and enzymatic catalysis in a cyclic reaction network has also been demonstrated for the asymmetric synthesis of amines, a strategy that could be adapted for this specific target. rsc.org

Discovery of Unprecedented Reactivity and Transformation Modes

The unique structural combination of a chiral center, an amine functionality, and a carbon-carbon double bond in this compound makes it a versatile building block for a wide range of chemical transformations. Research is beginning to explore its potential in novel reactions that go beyond simple functional group manipulations.

The allylic amine moiety is a key reactive handle. organic-chemistry.orgnih.govorganic-chemistry.orgqub.ac.uk Recent advances in catalysis have enabled direct C-H amination of alkenes, and similar strategies could be envisioned to introduce the amine group onto a pre-existing 4,4-dimethylcyclohexene (B76398) scaffold. nih.gov Conversely, the amine group in this compound can direct further functionalization of the cyclohexene (B86901) ring.

The double bond in the molecule is susceptible to a variety of addition reactions. Beyond traditional hydrohalogenation or hydrogenation, modern catalytic methods allow for more complex and stereocontrolled transformations. For example, asymmetric dihydroxylation or epoxidation could lead to highly functionalized and stereochemically rich derivatives.

Furthermore, the development of multicomponent reactions involving allylic amines is a rapidly growing area. nih.gov this compound could serve as a key component in such reactions, allowing for the rapid construction of complex molecular architectures from simple starting materials in a single step. The potential for this compound to participate in transition-metal-catalyzed cross-coupling reactions, where the amine can act as a directing group or a nucleophile, is another exciting avenue for exploration.

Development of Advanced Analytical and Computational Tools for Mechanistic Understanding

A deeper understanding of the structure, reactivity, and reaction mechanisms of this compound is crucial for its rational application in synthesis. Advanced analytical and computational tools are playing an increasingly important role in this endeavor.

Computational Studies: Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure, conformational preferences, and reaction pathways of organic molecules. researchgate.netacs.orgresearchgate.netrsc.orgacs.org For this compound, DFT calculations can be used to:

Predict the most stable conformations of the molecule, taking into account the steric and electronic interactions between the dimethyl groups, the amine, and the double bond.

Model the transition states of various reactions, providing insights into the reaction mechanisms and predicting the stereochemical outcomes.

Calculate spectroscopic properties (e.g., NMR chemical shifts, IR vibrational frequencies) to aid in the characterization of the molecule and its derivatives.

Advanced Analytical Techniques: High-resolution mass spectrometry (HRMS) and multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for the unambiguous structural elucidation of this compound and its reaction products. Techniques like 2D NMR (COSY, HSQC, HMBC) allow for the complete assignment of all proton and carbon signals, even in complex derivatives. In-situ reaction monitoring using techniques like ReactIR or Raman spectroscopy can provide real-time kinetic data, which is invaluable for optimizing reaction conditions and understanding reaction mechanisms.

The combination of these advanced computational and analytical methods will be instrumental in unlocking the full potential of this compound chemistry, paving the way for the design of novel synthetic strategies and the discovery of new and useful molecules.

Q & A

Q. Critical parameters :

  • Solvent choice (e.g., methanol or THF for hydrogenation).
  • Catalyst loading (5–10% Pd/C) and hydrogen pressure (1–3 atm).
  • Temperature control (<50°C to avoid decomposition).

Basic: What analytical techniques are most effective for characterizing this compound?

Answer:
Multi-technique validation is essential:

  • NMR spectroscopy :
    • ¹H NMR : Peaks for vinyl protons (δ 5.5–6.0 ppm, doublets) and methyl groups (δ 1.0–1.2 ppm, singlet) .
    • ¹³C NMR : Carbons at the double bond (δ 120–130 ppm) and quaternary carbons (δ 35–40 ppm) .
  • Mass spectrometry (MS) : Molecular ion peak at m/z ~139 [M+H]⁺, with fragmentation patterns confirming the amine group .
  • IR spectroscopy : N-H stretching (~3300 cm⁻¹) and C=C absorption (~1650 cm⁻¹) .

Validation : Cross-referencing with X-ray crystallography (if crystalline) ensures structural accuracy .

Advanced: How does the 4,4-dimethyl substitution influence the compound’s conformational stability and reactivity?

Answer:
The steric and electronic effects of the dimethyl groups:

  • Conformational locking : The bulky methyl groups restrict ring puckering, favoring a half-chair conformation , as observed in similar cyclohexenamine derivatives .
  • Reactivity modulation : Electron-donating methyl groups increase amine nucleophilicity but may hinder electrophilic addition to the double bond due to steric hindrance .
    Methodological approaches :
  • DFT calculations : To model energy barriers for ring flipping.
  • Kinetic studies : Compare reaction rates with non-methylated analogues in nucleophilic substitution reactions .

Advanced: What strategies resolve contradictions in reported spectral data for this compound?

Answer:
Discrepancies often arise from solvent effects , impurities , or stereochemical variations . Mitigation strategies:

  • Standardized conditions : Use deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) for NMR .
  • High-purity synthesis : Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization .
  • Cross-validation : Compare data with computational predictions (e.g., DFT-generated NMR shifts) .

Safety and Handling: What protocols ensure safe laboratory use of this compound?

Answer:

  • Personal protective equipment (PPE) : Gloves (nitrile), lab coat, and goggles .
  • Ventilation : Use fume hoods to avoid amine vapor inhalation .
  • Waste disposal : Collect in sealed containers labeled for hazardous organic waste; neutralize with dilute HCl before disposal .

Computational Modeling: How can molecular docking studies predict the bioactivity of this compound?

Answer:

  • Target identification : Screen against databases (e.g., Protein Data Bank) for receptors with amine-binding pockets (e.g., GPCRs or enzymes) .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Compare docking scores with experimental IC₅₀ values from enzyme inhibition assays .

Experimental Design: How to systematically investigate the compound’s potential as a pharmaceutical intermediate?

Answer:
A stepwise approach is recommended:

Structure-activity relationship (SAR) : Synthesize derivatives with varied substituents (e.g., halogens, hydroxyl groups) .

In vitro assays : Test for cytotoxicity (MTT assay) and receptor binding (e.g., radioligand displacement) .

Metabolic stability : Use liver microsomes to assess oxidation pathways .

Q. Table 1: Key Parameters for Bioactivity Studies

ParameterMethodReference
CytotoxicityMTT assay (IC₅₀)
Receptor affinityRadioligand binding (Kᵢ)
Metabolic half-lifeLiver microsome incubation

Data Reproducibility: What steps ensure consistent results in synthetic procedures?

Answer:

  • Detailed documentation : Record exact stoichiometry, catalyst batches, and reaction times .
  • Quality control : Use in-process checks (TLC or HPLC) to monitor reaction progress .
  • Collaborative validation : Replicate syntheses in independent labs to identify protocol gaps .

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Reactant of Route 1
Reactant of Route 1
4,4-Dimethylcyclohex-2-en-1-amine
Reactant of Route 2
Reactant of Route 2
4,4-Dimethylcyclohex-2-en-1-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.